molecular formula C17H14FN3O B3481773 10-[(2-FLUOROPHENYL)METHYL]-2H,3H,5H,10H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE

10-[(2-FLUOROPHENYL)METHYL]-2H,3H,5H,10H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE

Cat. No.: B3481773
M. Wt: 295.31 g/mol
InChI Key: KEQXQIGCVPIDAM-UHFFFAOYSA-N
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Description

10-[(2-FLUOROPHENYL)METHYL]-2H,3H,5H,10H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a fluorophenyl group, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[(2-FLUOROPHENYL)METHYL]-2H,3H,5H,10H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core. . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

10-[(2-FLUOROPHENYL)METHYL]-2H,3H,5H,10H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like alkyl or aryl groups .

Scientific Research Applications

10-[(2-FLUOROPHENYL)METHYL]-2H,3H,5H,10H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 10-[(2-FLUOROPHENYL)METHYL]-2H,3H,5H,10H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, altering their activity and triggering downstream effects. The fluorophenyl group enhances its binding affinity and specificity, making it a potent compound in various biological assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 10-[(2-FLUOROPHENYL)METHYL]-2H,3H,5H,10H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE apart is its unique combination of a quinazolinone core with an imidazo group and a fluorophenyl substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

10-[(2-fluorophenyl)methyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O/c18-14-7-3-1-5-12(14)11-21-15-8-4-2-6-13(15)16(22)20-10-9-19-17(20)21/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQXQIGCVPIDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C3=CC=CC=C3N(C2=N1)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-[(2-FLUOROPHENYL)METHYL]-2H,3H,5H,10H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE
Reactant of Route 2
Reactant of Route 2
10-[(2-FLUOROPHENYL)METHYL]-2H,3H,5H,10H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE
Reactant of Route 3
Reactant of Route 3
10-[(2-FLUOROPHENYL)METHYL]-2H,3H,5H,10H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE
Reactant of Route 4
10-[(2-FLUOROPHENYL)METHYL]-2H,3H,5H,10H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE
Reactant of Route 5
10-[(2-FLUOROPHENYL)METHYL]-2H,3H,5H,10H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE

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